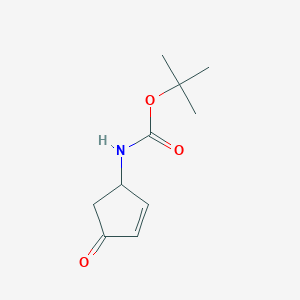

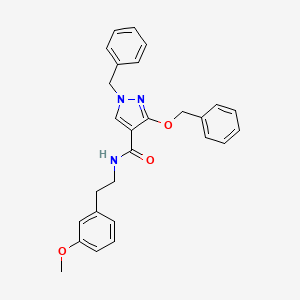

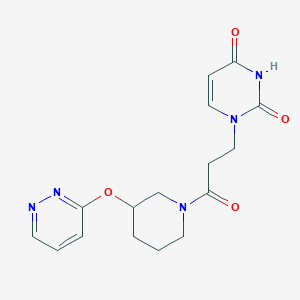

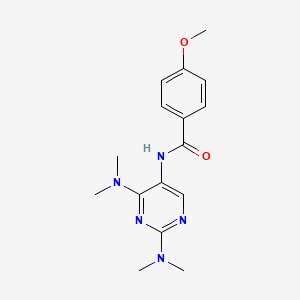

![molecular formula C20H21N3O2S2 B2676019 Benzo[c][1,2,5]thiadiazol-5-yl(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone CAS No. 1421523-13-8](/img/structure/B2676019.png)

Benzo[c][1,2,5]thiadiazol-5-yl(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzo[c][1,2,5]thiadiazol-5-yl(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone is a research compound. It is part of the benzo[c][1,2,5]thiadiazole (BTZ) motif, which has been extensively researched for use in photovoltaics or as fluorescent sensors .

Synthesis Analysis

The synthesis of compounds based on the BTZ group involves varying the donor groups while keeping the BTZ acceptor group the same . This allows for systematic modification of the photocatalyst’s optoelectronic and photophysical properties . The synthesis process involves substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives .Molecular Structure Analysis

The BTZ motif is an electron donor–acceptor (D–A) system . By varying the donor groups while keeping the BTZ acceptor group the same, it is possible to systematically modify the photocatalyst’s optoelectronic and photophysical properties .Chemical Reactions Analysis

Compounds based on the BTZ group have been used as potential visible-light organophotocatalysts . They have been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .Physical And Chemical Properties Analysis

The BTZ motif is part of electron donor–acceptor (D–A) systems that have been extensively researched for use in photovoltaics or as fluorescent sensors . By varying the donor groups while keeping the BTZ acceptor group the same, it is possible to systematically modify the photocatalyst’s optoelectronic and photophysical properties .Aplicaciones Científicas De Investigación

- Researchers have explored different BTZ-based compounds by varying donor groups while keeping the BTZ acceptor group consistent. These modifications allow for fine-tuning of optoelectronic and photophysical properties .

- These compounds can serve as bioimaging probes due to their strong absorption and emission characteristics in the visible range .

- Researchers aim to develop visible-light organophotocatalysts as alternatives to precious metal-based catalysts. BTZ derivatives could play a role in enabling environmentally sustainable chemistry using light as a “traceless” reagent .

- BTZ-based compounds could be tailored to achieve favorable redox potentials and photophysical properties, addressing sustainability concerns associated with precious metals .

- Developing dual-targeting photosensitizers that emit near-infrared (NIR) light, generate efficient reactive oxygen species, exhibit good phototoxicity, and maintain biocompatibility is an active area of research .

Photovoltaics and Organic Solar Cells

Fluorescent Sensors and Bioimaging Probes

Photocatalysis and Sustainable Chemistry

Photoredox Catalysis

Cancer Photodynamic Therapy (PDT)

Dye-Sensitized Solar Cells (DSSCs) and OLEDs

Direcciones Futuras

Benzo[c][1,2,5]thiadiazoles are recognized to possess potent pharmacological activities including anticancer potential . In continuation of research endeavors in the development of boron-based heterocycles as potential therapeutic agents, new series of boron-based benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles are being developed as anticancer agents targeting tumor hypoxia . The biological studies are currently underway .

Propiedades

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S2/c1-25-16-3-5-17(6-4-16)26-13-14-8-10-23(11-9-14)20(24)15-2-7-18-19(12-15)22-27-21-18/h2-7,12,14H,8-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMEAARDZQAJBHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-bromophenyl)-3-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2675940.png)

![n-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B2675942.png)

![2-(3-bromobenzyl)-4-(2-methoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2675946.png)

![8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B2675950.png)